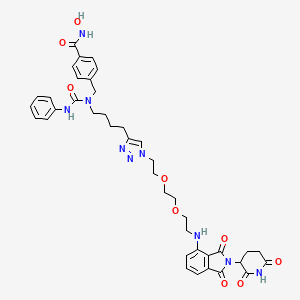
disodium;dioxido(dioxo)molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used in various industries, including agriculture, medicine, and analytical chemistry. It serves as a source of molybdenum, an essential trace element for plants and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;dioxido(dioxo)molybdenum can be synthesized through the liquid alkali extraction method. Molybdenum concentrate is oxidized and roasted to produce molybdenum trioxide, which is then leached with liquid alkali to obtain a sodium molybdate solution . The leaching solution is filtered, evaporated, and concentrated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The molybdenum trioxide is obtained from molybdenum ore through roasting, followed by leaching with sodium hydroxide or sodium carbonate solutions . The resulting solution is then purified and crystallized to produce sodium molybdate dihydrate .
Chemical Reactions Analysis
Types of Reactions
Disodium;dioxido(dioxo)molybdenum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: This compound can undergo substitution reactions with ligands such as thiolate or Schiff base ligands.
Major Products
The major products formed from these reactions include various molybdenum complexes, such as dioxomolybdenum complexes with thiolate or Schiff base ligands .
Scientific Research Applications
Disodium;dioxido(dioxo)molybdenum has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of disodium;dioxido(dioxo)molybdenum involves its role as a source of molybdenum, which is a cofactor for various enzymes. These enzymes are involved in redox reactions, such as the reduction of nitrate to nitrite in plants and the oxidation of xanthine to uric acid in animals . The compound interacts with molecular targets such as xanthine dehydrogenase/oxidase, influencing metabolic pathways .
Comparison with Similar Compounds
Disodium;dioxido(dioxo)molybdenum can be compared with other similar compounds, such as:
Sodium molybdate (Na2MoO4): Similar in structure and applications, but without the dihydrate form.
Ammonium molybdate ((NH4)2MoO4): Used in similar applications but contains ammonium ions instead of sodium ions.
Potassium molybdate (K2MoO4): Another similar compound used in fertilizers and analytical chemistry.
This compound is unique due to its high solubility in water and its specific applications in various fields .
Properties
Molecular Formula |
MoNa2O4 |
|---|---|
Molecular Weight |
205.93 g/mol |
IUPAC Name |
disodium;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 |
InChI Key |
TVXXNOYZHKPKGW-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


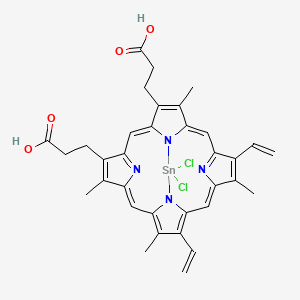
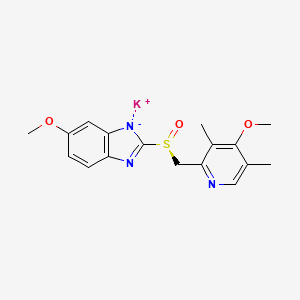
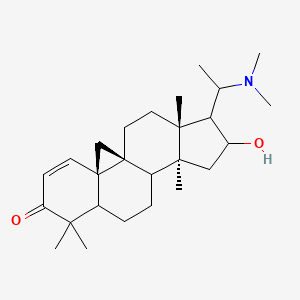
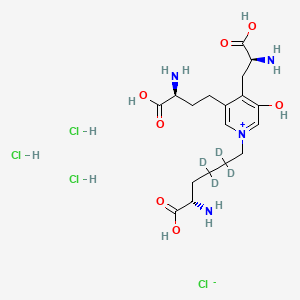
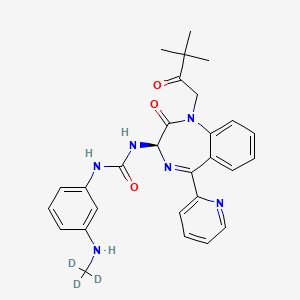
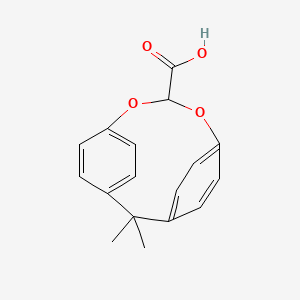
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

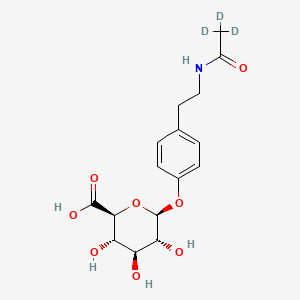
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
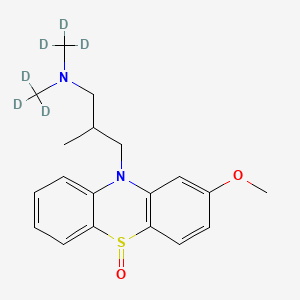
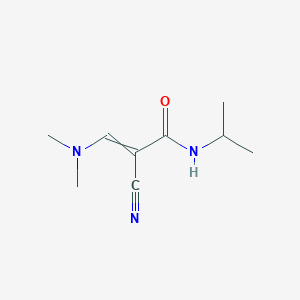
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
